(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide typically involves multi-step reactions starting from basic chemical precursors. For instance, derivatives of this compound, such as atorvastatin intermediates, are synthesized through condensation, chlorination, bromination, and other chemical reactions starting from easily available materials like isobutyric acid and phenylacetic acid, achieving reasonable yields. The structure of the synthesized compounds is confirmed through various spectroscopic methods such as infrared spectrum, mass spectrum, and NMR (Song Hong-rui, 2009), (Zhou Kai, 2010).
Molecular Structure Analysis
The molecular structure of nitrophenyl derivatives, including compounds similar to our target compound, showcases how specific functional groups influence the compound's behavior. For example, the presence of nitrophenyl groups can lead to significant changes in properties like color signaling upon deprotonation in certain conditions (S. Camiolo et al., 2003). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
The reactivity of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide is influenced by its functional groups, such as the nitro and amino groups. These functional groups participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Studies on similar compounds have demonstrated their reactivity towards different reagents, showcasing a range of chemical transformations that can be applied to synthesize related compounds or modify their structure for specific purposes (T. Klapötke et al., 2015).
Physical Properties Analysis
The physical properties of a compound like (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, including melting point, boiling point, solubility, and stability, are essential for determining its suitability for various applications. While specific data on this compound might not be readily available, the synthesis and characterization of similar compounds provide insights into their physical behavior and stability under different conditions, which can be extrapolated to understand the properties of our compound of interest (P. Marfey, 1984).
Chemical Properties Analysis
The chemical properties of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, such as reactivity with various chemicals, stability under different conditions, and reaction mechanisms, are pivotal for its application in scientific research. Analyzing the chemical reactions it undergoes, such as with amines or under catalytic conditions, helps understand its behavior and potential as a chemical reagent or intermediate in organic synthesis (B. L. Tonge, 1962).
Scientific Research Applications
Chiral Analysis and Separation
Marfey's reagent, which is closely related to the compound , is utilized extensively in the analysis of amino acids and peptides. It serves as a pre-column derivatizing agent for the separation of enantiomeric isomers, offering advantages over other techniques due to its ability to provide detailed analysis of amino acid composition, including chiral purity and sequence in peptides. This application is crucial in biochemistry and pharmaceutical research for understanding protein structures and functions (B'hymer, Montes-Bayón, & Caruso, 2003).
Fluorescence Quenching Studies
The fluorescence quenching properties of dinitrophenol derivatives, to which the compound is related, have been studied to understand their mechanism of toxicity. This research contributes to the broader understanding of how certain chemical structures interact with biological systems, potentially leading to insights into designing safer chemicals and understanding their environmental impacts (Dumitraş Huţanu & Pintilie, 2013).
Synthesis and Properties of Nitrophenol Derivatives
Studies on the synthesis of nitrophenol derivatives, including methods for their preparation and analysis of their energetic properties, are crucial in materials science. These compounds find applications in various fields, including the development of explosives and materials with unique chemical and physical properties. Understanding the synthesis and properties of such compounds can lead to innovations in materials science and engineering (Klapötke, Preimesser, & Stierstorfer, 2015).
Enhancing Analytical Methods
The compound's derivatives, such as those used in Marfey's method, are applied to improve analytical techniques for the separation and detection of amino acids and peptides. This includes advancements in liquid chromatography and mass spectrometry, which are essential for biochemical and pharmaceutical analysis. Such research aids in the development of more accurate, sensitive, and efficient analytical methods, contributing to advancements in science and technology (Kobayashi, Takano, Takishima, Sakaitani, Niitsu, & Furuchi, 2019).
Chemical Synthesis and Drug Development
Research into novel synthesis methods and the development of new chemical entities often involves compounds like "(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide". Such studies contribute to the pharmaceutical industry by providing new pathways for drug synthesis and the discovery of compounds with potential therapeutic applications. This research is foundational in medicinal chemistry and drug development, enabling the creation of more effective and safer drugs (Gondela & Walczak, 2006).
properties
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563340 | |
Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide | |
CAS RN |
132679-61-9 | |
Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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